molecular formula C10H14ClN B2497122 [1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine CAS No. 197171-08-7

[1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine

Cat. No.: B2497122
CAS No.: 197171-08-7
M. Wt: 183.68
InChI Key: GTKPVXKFOPIRKH-UHFFFAOYSA-N
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Description

[1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine: is a chemical compound with a unique structure that combines a cyclopropyl group with a chlorinated cyclohexadienyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine typically involves the reaction of cyclopropylmethanamine with a chlorinated cyclohexadienyl precursor. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction. The process may also require temperature control to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. industrial methods often incorporate continuous flow reactors and automated systems to enhance efficiency and yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where the chlorine atom can be replaced by other functional groups using nucleophilic substitution reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted cyclohexadienyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, [1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: In biological research, this compound may be used to study the effects of cyclopropyl and chlorinated cyclohexadienyl groups on biological systems. It can serve as a model compound for understanding the interactions between similar structures and biological targets.

Medicine: In medicine, this compound has potential applications in drug development. Its unique structure may offer therapeutic benefits, and it can be used as a lead compound for the design of new pharmaceuticals.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of [1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine involves its interaction with specific molecular targets. The cyclopropyl group and the chlorinated cyclohexadienyl moiety can interact with enzymes, receptors, or other proteins, leading to changes in their activity. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

    [1-(4-Bromocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine: Similar structure with a bromine atom instead of chlorine.

    [1-(4-Fluorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine: Similar structure with a fluorine atom instead of chlorine.

    [1-(4-Methylcyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine: Similar structure with a methyl group instead of chlorine.

Uniqueness: The presence of the chlorine atom in [1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine imparts unique chemical properties, such as increased reactivity in substitution reactions. This makes it distinct from its analogs with different substituents, offering unique opportunities for chemical modifications and applications.

Properties

IUPAC Name

[1-(4-chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1,3-4,8H,2,5-7,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKPVXKFOPIRKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)C2CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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